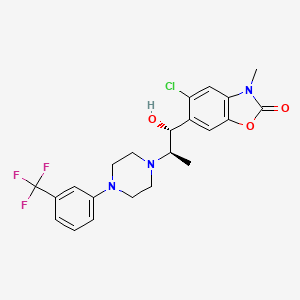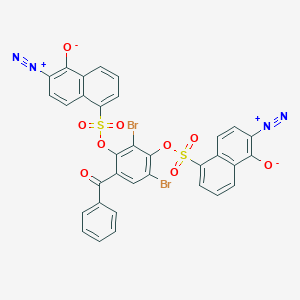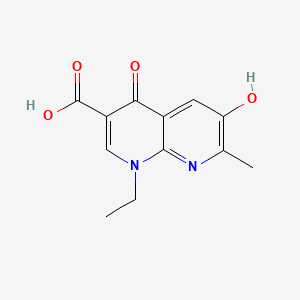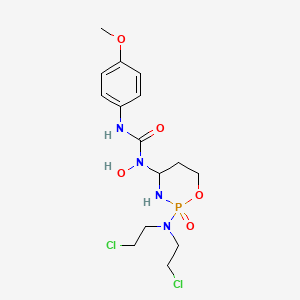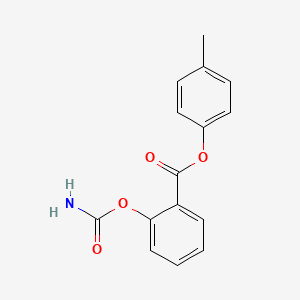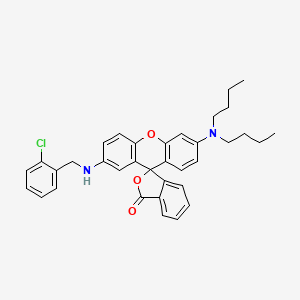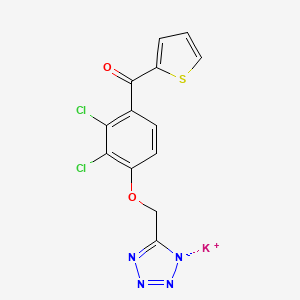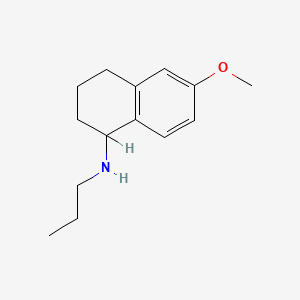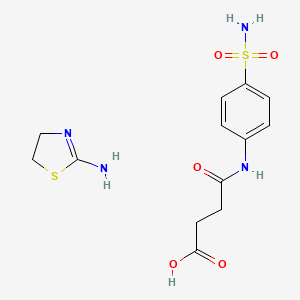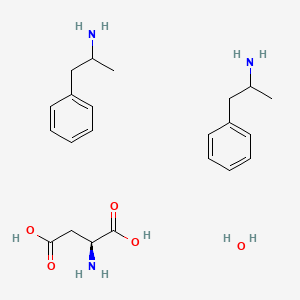
Amphetamine aspartate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine aspartate monohydrate is a compound that belongs to the class of central nervous system stimulants. It is a salt form of amphetamine, which has been used for over a century for various medical purposes. This compound is commonly used in medications for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amphetamine aspartate monohydrate is synthesized through a series of chemical reactions starting from benzyl cyanide. The process involves the reduction of benzyl cyanide to phenylacetone, followed by the reductive amination of phenylacetone with ammonia or an amine to produce amphetamine. The final step involves the reaction of amphetamine with aspartic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction pathways. The process is optimized for high yield and purity, with strict control over reaction conditions such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to ensure its safety and efficacy .
Chemical Reactions Analysis
Types of Reactions
Amphetamine aspartate monohydrate undergoes various chemical reactions, including:
Oxidation: Amphetamine can be oxidized to form phenylacetone and other by-products.
Reduction: The reduction of phenylacetone to amphetamine is a key step in its synthesis.
Substitution: Amphetamine can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reductive amination is typically carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include phenylacetone (from oxidation), amphetamine (from reduction), and various substituted amphetamines (from substitution reactions) .
Scientific Research Applications
Amphetamine aspartate monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of amine chemistry and reaction mechanisms.
Biology: Research on its effects on neurotransmitter systems helps in understanding brain function and behavior.
Medicine: It is extensively studied for its therapeutic effects in treating ADHD and narcolepsy, as well as its potential for abuse and addiction.
Industry: It is used in the development of pharmaceuticals and in the study of drug delivery systems.
Mechanism of Action
Amphetamine aspartate monohydrate exerts its effects by increasing the levels of monoamine neurotransmitters, such as dopamine and norepinephrine, in the brain. It achieves this by:
Inhibiting the reuptake: of these neurotransmitters into presynaptic neurons.
Promoting the release: of neurotransmitters from presynaptic vesicles.
Inhibiting monoamine oxidase: , an enzyme responsible for the breakdown of monoamines.
The increased levels of dopamine and norepinephrine enhance neurotransmission, leading to improved attention, focus, and wakefulness .
Comparison with Similar Compounds
Similar Compounds
Dextroamphetamine: A more potent isomer of amphetamine with similar stimulant effects.
Methamphetamine: A more potent stimulant with a higher potential for abuse and addiction.
Methylphenidate: Another stimulant used to treat ADHD, with a different mechanism of action.
Uniqueness
Amphetamine aspartate monohydrate is unique in its balanced pharmacokinetic profile, providing a combination of efficacy and safety. It is less potent than methamphetamine but offers a longer duration of action compared to methylphenidate .
Properties
CAS No. |
851591-76-9 |
|---|---|
Molecular Formula |
C22H35N3O5 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2S)-2-aminobutanedioic acid;1-phenylpropan-2-amine;hydrate |
InChI |
InChI=1S/2C9H13N.C4H7NO4.H2O/c2*1-8(10)7-9-5-3-2-4-6-9;5-2(4(8)9)1-3(6)7;/h2*2-6,8H,7,10H2,1H3;2H,1,5H2,(H,6,7)(H,8,9);1H2/t;;2-;/m..0./s1 |
InChI Key |
DAWXRFCLWKUCNS-MNTSKLTCSA-N |
Isomeric SMILES |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C([C@@H](C(=O)O)N)C(=O)O.O |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.CC(CC1=CC=CC=C1)N.C(C(C(=O)O)N)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


